molecular formula C9H8N2OS2 B14911003 3-cyclopropyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

3-cyclopropyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B14911003
M. Wt: 224.3 g/mol
InChI Key: UZENOPDNPICWGT-UHFFFAOYSA-N
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Description

3-cyclopropyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the thienopyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves heating these derivatives with formic acid or triethyl orthoformate . Another approach uses dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a primary amine .

Industrial Production Methods

the use of microwave-assisted synthesis has been explored for similar compounds, which could potentially be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thienopyrimidines.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s thioxo group is crucial for its biological activity, as it can form strong interactions with the target enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopropyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is unique due to its cyclopropyl group, which can undergo various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. Its thioxo group also contributes to its distinct biological activities .

Properties

IUPAC Name

3-cyclopropyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS2/c12-8-7-6(3-4-14-7)10-9(13)11(8)5-1-2-5/h3-5H,1-2H2,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZENOPDNPICWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=C(C=CS3)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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